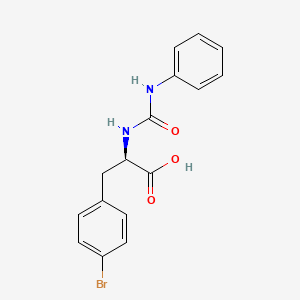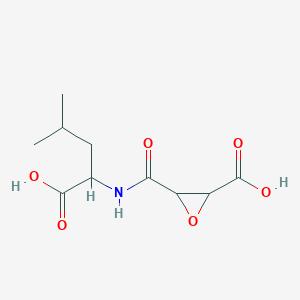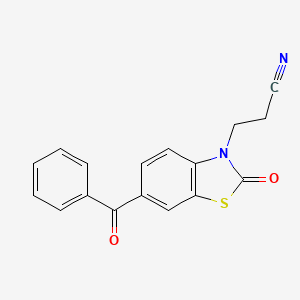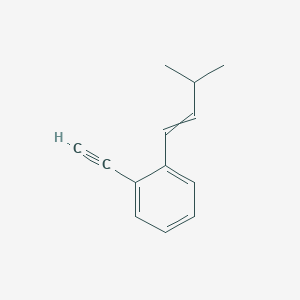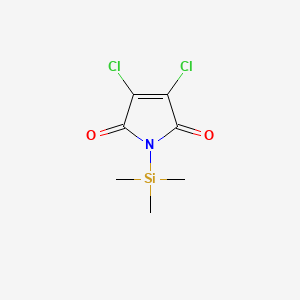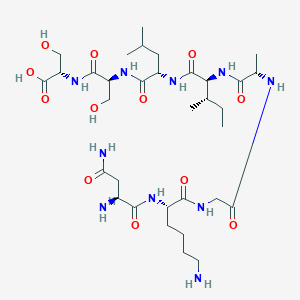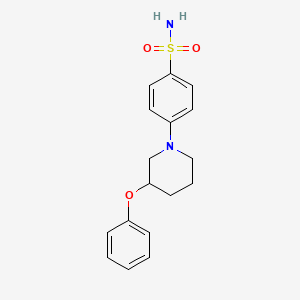![molecular formula C11H10Br2F3N B14222123 4-[2,2-Dibromo-1-(trifluoromethyl)cyclopropyl]-2-methylaniline CAS No. 823804-94-0](/img/structure/B14222123.png)
4-[2,2-Dibromo-1-(trifluoromethyl)cyclopropyl]-2-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2,2-Dibromo-1-(trifluoromethyl)cyclopropyl]-2-methylaniline is a complex organic compound characterized by the presence of a cyclopropyl ring substituted with dibromo and trifluoromethyl groups, and an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,2-Dibromo-1-(trifluoromethyl)cyclopropyl]-2-methylaniline typically involves multiple steps, starting from readily available precursors. One common approach is the cyclopropanation of an appropriate precursor followed by bromination and trifluoromethylation. The reaction conditions often require the use of strong bases, halogenating agents, and specific catalysts to achieve the desired substitution pattern on the cyclopropyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications.
化学反応の分析
Types of Reactions
4-[2,2-Dibromo-1-(trifluoromethyl)cyclopropyl]-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove halogen atoms or reduce other functional groups present in the molecule.
Substitution: The dibromo and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium methoxide (NaOCH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or hydrocarbons.
科学的研究の応用
4-[2,2-Dibromo-1-(trifluoromethyl)cyclopropyl]-2-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and interactions at the molecular level.
Industry: Used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用機序
The mechanism by which 4-[2,2-Dibromo-1-(trifluoromethyl)cyclopropyl]-2-methylaniline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the dibromo substitution may influence its reactivity and stability. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 2,4-Dibromo-1-(trifluoromethyl)benzene
- 1,4-Dibromo-2,5-bis(trifluoromethyl)benzene
- 2,6-Dibromo-4-(trifluoromethyl)aniline
Uniqueness
4-[2,2-Dibromo-1-(trifluoromethyl)cyclopropyl]-2-methylaniline is unique due to the combination of its cyclopropyl ring and the specific substitution pattern. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
823804-94-0 |
|---|---|
分子式 |
C11H10Br2F3N |
分子量 |
373.01 g/mol |
IUPAC名 |
4-[2,2-dibromo-1-(trifluoromethyl)cyclopropyl]-2-methylaniline |
InChI |
InChI=1S/C11H10Br2F3N/c1-6-4-7(2-3-8(6)17)9(11(14,15)16)5-10(9,12)13/h2-4H,5,17H2,1H3 |
InChIキー |
QNPSZASDQIMTSD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C2(CC2(Br)Br)C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


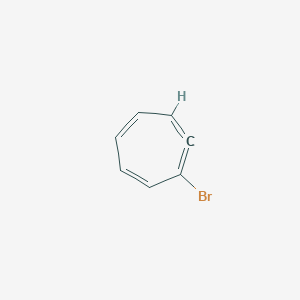
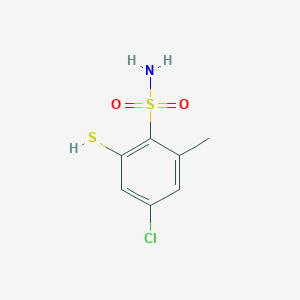
![N-[4-(2,4-Dimethoxyphenyl)-4-oxobutyl]acetamide](/img/structure/B14222058.png)
![3-(hydroxyiminomethyl)-2-[(E)-hydroxyiminomethyl]phenol](/img/structure/B14222062.png)
